2'-3'-Dideoxy-5-azacytidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

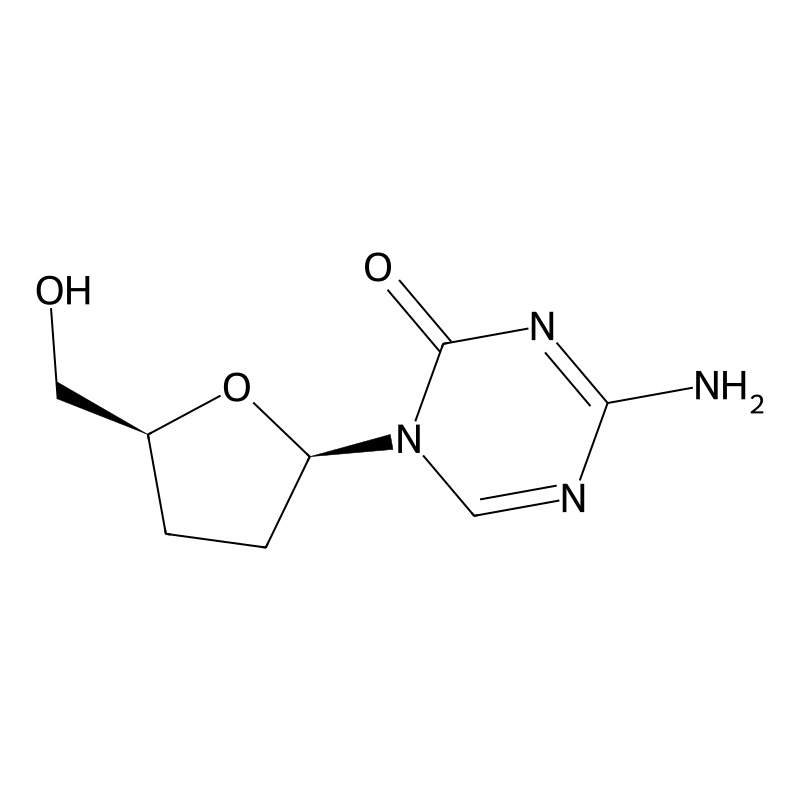

2'-3'-Dideoxy-5-azacytidine is a nucleoside analog that plays a significant role in antiviral and anticancer therapies. It is structurally characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which classifies it as a dideoxynucleoside. The presence of an azacytosine moiety at the 5-position further distinguishes this compound, contributing to its unique biological properties. Its chemical formula is and it has been studied primarily for its ability to inhibit nucleic acid synthesis, making it a valuable candidate in drug development against viral infections and certain cancers .

The chemical reactivity of 2'-3'-dideoxy-5-azacytidine is largely influenced by its structure. The lack of hydroxyl groups at the 2' and 3' positions makes it resistant to nucleophilic attack by cellular enzymes, allowing it to act as a chain terminator during nucleic acid synthesis. This property is particularly important in its mechanism of action against viral replication, where it interferes with the activity of viral polymerases . The compound can undergo phosphorylation to form active triphosphate derivatives, which are essential for its incorporation into RNA or DNA strands .

2'-3'-Dideoxy-5-azacytidine exhibits notable biological activity, particularly as an antiviral agent. It has shown efficacy against various RNA viruses, including those responsible for hepatitis and HIV. The mechanism involves competitive inhibition of reverse transcriptase, leading to termination of viral RNA synthesis. Additionally, its antiproliferative effects have been observed in cancer cell lines, suggesting potential applications in oncology . Studies indicate that it may also modulate epigenetic mechanisms through DNA methylation processes due to the azacytosine component .

The synthesis of 2'-3'-dideoxy-5-azacytidine can be achieved through several methods:

- Condensation Reactions: A common approach involves the condensation of a protected sugar with an appropriately substituted azacytosine base. This method allows for selective protection and deprotection steps to yield the final nucleoside product .

- Phosphorylation: Following the synthesis of the nucleoside, phosphorylation can be performed to generate the triphosphate form, which is crucial for biological activity .

- Click Chemistry: Recent advancements have introduced click chemistry techniques to improve yields and simplify purification processes during synthesis .

The primary applications of 2'-3'-dideoxy-5-azacytidine include:

- Antiviral Therapy: It is being explored as a treatment for viral infections such as HIV and hepatitis C due to its ability to inhibit viral replication.

- Cancer Treatment: Its antiproliferative properties make it a candidate for cancer therapies, particularly in hematological malignancies where nucleoside analogs have shown effectiveness.

- Epigenetic Research: The compound's role in DNA methylation opens avenues for research into gene regulation and potential therapeutic interventions in epigenetic disorders .

Interaction studies have demonstrated that 2'-3'-dideoxy-5-azacytidine can effectively compete with natural nucleotides for incorporation into RNA and DNA by polymerases. This competitive inhibition is critical for its antiviral activity. Additionally, research has indicated possible interactions with cellular proteins involved in nucleic acid metabolism, which may enhance or modulate its effects in therapeutic contexts .

Several compounds share structural similarities with 2'-3'-dideoxy-5-azacytidine, each possessing unique biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2'-Deoxycytidine | Lacks modifications at 2' and 3' positions | Natural nucleoside; incorporated into RNA |

| 5-Azacytidine | Contains an azole ring at position 5 | Antiviral; inhibits DNA methyltransferase |

| Decitabine (2'-deoxy-5-azacytidine) | Similar structure but with a hydroxyl at 2' | Anticancer; used in treatment of myelodysplastic syndromes |

| Zidovudine (AZT) | Contains an azido group at position 3 | Antiretroviral; widely used against HIV |

The uniqueness of 2'-3'-dideoxy-5-azacytidine lies in its dual action as both an antiviral agent and a potential epigenetic modifier, distinguishing it from other nucleoside analogs that primarily focus on either antiviral or anticancer activities without such dual functionality .